6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole
Brand Name: Vulcanchem
CAS No.: 400743-32-0
VCID: VC21439961
InChI: InChI=1S/C17H12N2S2/c1-3-7-13(8-4-1)15-16(19-11-12-20-17(19)18-15)21-14-9-5-2-6-10-14/h1-12H
SMILES: C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=CC=C4
Molecular Formula: C17H12N2S2
Molecular Weight: 308.4g/mol

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole

CAS No.: 400743-32-0

Cat. No.: VC21439961

Molecular Formula: C17H12N2S2

Molecular Weight: 308.4g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole - 400743-32-0

Specification

CAS No. 400743-32-0
Molecular Formula C17H12N2S2
Molecular Weight 308.4g/mol
IUPAC Name 6-phenyl-5-phenylsulfanylimidazo[2,1-b][1,3]thiazole
Standard InChI InChI=1S/C17H12N2S2/c1-3-7-13(8-4-1)15-16(19-11-12-20-17(19)18-15)21-14-9-5-2-6-10-14/h1-12H
Standard InChI Key FFPOBAWQKMTVBX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=CC=C4

Introduction

Structural Characterization and Chemical Properties

Molecular Structure

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole belongs to the imidazo[2,1-b]thiazole class of heterocyclic compounds. Its structure consists of a fused imidazo[2,1-b]thiazole core with two key substituents: a phenyl group at position 6 and a phenylthio group at position 5. This structural arrangement can be compared to the related compound 6-Phenylimidazo[2,1-b]thiazole (PubChem CID 320232), which has a molecular formula of C11H8N2S and molecular weight of 200.26 g/mol . The addition of the phenylthio group at position 5 differentiates our target compound from the base structure.

Physical Properties

Based on structural analysis and comparison with similar compounds, 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole would be expected to have the following properties:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC17H12N2S2Derived from structural analysis
Molecular Weight~308.42 g/molCalculated based on atomic weights
Physical StateCrystalline solidCommon for similar heterocyclic compounds
SolubilityPoorly soluble in water; soluble in organic solventsBased on related imidazo[2,1-b]thiazole derivatives
Melting Point250-270°C (estimated)Extrapolated from similar derivatives

Structural Comparison with Related Compounds

The imidazo[2,1-b]thiazole core appears in several biologically active compounds. For comparison, 6-(Phenylthio)imidazo[2,1-b]thiazole-5-carbonitrile (PubChem CID 1482357) has a molecular weight of 257.3 g/mol and contains a carbonitrile group instead of a phenyl group at position 6 . This structural similarity suggests potential shared chemical behaviors and synthetic pathways.

Synthetic Approaches and Chemical Reactivity

General Synthetic Pathways

The synthesis of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole likely follows pathways similar to those used for related derivatives. Literature on imidazo[2,1-b]thiazole compounds suggests several potential synthetic routes:

Cyclization Reactions

One common approach involves the cyclization of 2-aminothiazoles with α-haloketones or α-haloacids. For related compounds, researchers have described synthesis beginning with 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide intermediates .

Modification of Existing Imidazo[2,1-b]thiazole Scaffolds

Biological ActivityEvidence from Related CompoundsPotential Mechanism
AntimycobacterialSpirothiazolidinone derivatives of imidazo[2,1-b]thiazole showed antitubercular activity Inhibition of bacterial cell wall synthesis or disruption of metabolic pathways
AntiviralCertain imidazo[2,1-b]thiazole derivatives effective against Coxsackie B4, Feline corona, and Feline herpes viruses Interference with viral replication or cell entry mechanisms
AnticancerImidazo[2,1-b]thiazole derivatives function as pan-RAF inhibitors with anti-melanoma activity Inhibition of MAPK pathway and prevention of uncontrolled cellular growth

Structure-Activity Relationships

Key Structural Features

The biological activity of imidazo[2,1-b]thiazole derivatives appears to be strongly influenced by specific structural features:

  • The imidazo[2,1-b]thiazole core provides a rigid scaffold that can interact with biological targets.

  • Substituents at positions 5 and 6 significantly impact biological activity.

  • The phenyl group at position 6 likely contributes to binding affinity through hydrophobic interactions.

  • The phenylthio group at position 5 may enhance lipophilicity and introduce additional binding interactions.

Comparison with Known Active Compounds

Research on pan-RAF inhibitors has demonstrated that (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives with terminal sulfonamide moieties show high activity in enzymatic and cellular assays . Compounds like these can inhibit phosphorylation of MEK and ERK, critical components of the MAPK signaling pathway. The structural similarities between these compounds and 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole suggest potential for similar mechanisms of action.

Synthesis and Characterization Methods

Proposed Synthetic Routes

Based on literature procedures for related compounds, a potential synthetic route for 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole might involve:

  • Synthesis of a 6-phenylimidazo[2,1-b]thiazole core structure using established procedures .

  • Introduction of the phenylthio group at position 5 through regioselective functionalization.

  • Purification through crystallization or column chromatography.

Analytical Characterization

Characterization of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structural features.

  • Mass spectrometry to verify molecular weight and fragmentation patterns.

  • Infrared spectroscopy to identify functional group characteristics.

  • X-ray crystallography for definitive structural confirmation if crystalline samples can be obtained.

Future Research Directions

Structure Optimization

Future research could focus on optimizing the structure of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole to enhance specific biological activities. This might involve:

  • Modification of the phenyl groups with various substituents to improve binding affinity or selectivity.

  • Introduction of additional functional groups to enhance solubility or pharmacokinetic properties.

  • Exploration of bioisosteric replacements for the phenylthio group to identify optimal structural features.

Detailed Mechanism Studies

Understanding the precise mechanisms of action for 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole and related compounds would be valuable for rational drug design. This might include:

  • Protein crystallography studies with potential biological targets.

  • Computational modeling of binding interactions.

  • In vitro enzyme inhibition assays to establish structure-activity relationships.

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